molecular formula C22H18ClN3O2S2 B2736547 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide CAS No. 1252901-94-2

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide

Cat. No. B2736547
CAS RN: 1252901-94-2
M. Wt: 455.98
InChI Key: FBWBKOLEQJGNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies

Crystallographic studies have explored the structural aspects of similar compounds, which could provide foundational knowledge for understanding the physical and chemical properties of our compound of interest. For instance, the crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed molecules with a folded conformation, stabilized by intramolecular hydrogen bonding (Subasri et al., 2016). Such insights are crucial for designing compounds with desired physical and chemical properties for various applications.

Enzyme Inhibition for Cancer Therapy

The thieno[3,2-d]pyrimidine scaffold, central to our compound, is significant in the synthesis of inhibitors targeting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical for DNA synthesis and cell proliferation. Compounds with this core have been synthesized and evaluated for their potential as dual inhibitors, showing potent activity against human TS and DHFR (Gangjee et al., 2008). This application is particularly relevant in the context of developing new anticancer therapeutics.

Antitumor Activity

The structural motif of our compound also finds relevance in the synthesis of derivatives with antitumor activities. Studies have synthesized and evaluated a series of thieno[3,2-d]pyrimidine derivatives, with some showing potent anticancer activity comparable to standard drugs like doxorubicin against various human cancer cell lines (Hafez & El-Gazzar, 2017). This demonstrates the compound's potential as a scaffold for developing new antitumor agents.

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-6-5-9-16(23)19(14)25-18(27)13-30-22-24-17-10-11-29-20(17)21(28)26(22)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWBKOLEQJGNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide

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